molecular formula CH6ClN B1602608 Methylamine-15N hydrochloride CAS No. 3852-22-0

Methylamine-15N hydrochloride

Cat. No. B1602608
CAS RN: 3852-22-0
M. Wt: 68.51 g/mol
InChI Key: NQMRYBIKMRVZLB-CGOMOMTCSA-N
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Description

Methylamine-15N hydrochloride is a chemical compound with the linear formula CH3-15NH2·HCl . It has a molecular weight of 68.51 . It is used for various industrial and scientific research purposes .


Synthesis Analysis

The synthesis of Methylamine hydrochloride involves the reaction of technical formaldehyde and technical ammonium chloride . The mixture is heated until no more distillate comes over and then over a flame until the temperature of the solution reaches 104° .


Molecular Structure Analysis

The molecular structure of Methylamine-15N hydrochloride is represented by the linear formula CH3-15NH2·HCl .


Chemical Reactions Analysis

Methylamine hydrochloride is involved in various chemical reactions. For instance, it can react with dimethyl sulfate to form dimethylamine hydrochloride .


Physical And Chemical Properties Analysis

Methylamine-15N hydrochloride is a solid substance with a melting point of 232-234 °C (lit.) . It has a mass shift of M+1 .

Scientific Research Applications

  • Vibrational Spectroscopy : Methylamine-15N is used in vibrational spectroscopy studies. Hirakawa, Tsuboi, and Shimanouchi (1972) utilized methylamine-15N to examine its infrared absorption spectrum in the gaseous state, helping to determine force constants in the methylamine molecule (Hirakawa, Tsuboi, & Shimanouchi, 1972).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Methylamine-15N is significant in NMR spectroscopy. Wielogórska et al. (2004) conducted measurements on 15N-enriched methylamine in the gas phase, providing insights into the chemical shifts and spin–spin coupling constants (Wielogórska, Makulski, Koźmiński, & Jackowski, 2004).

  • Marine Microbiology : In marine environments, methylamine serves as a nitrogen source for microorganisms. Taubert et al. (2017) used stable isotope probing with 15N methylamine to study the utilization of methylamine by marine Alpha- and Gammaproteobacteria (Taubert et al., 2017).

  • Solution Chemistry and Hydrogen Bonding : Paolillo and Becker (1970) studied 15N chemical shifts in methylamine to understand the effect of solvent interactions and hydrogen bonding (Paolillo & Becker, 1970).

  • Mutagenesis Studies : Kierdaszuk et al. (1983) utilized high-resolution 15N NMR spectroscopy in mutagenesis research, analyzing the chemical shifts of nitrogen in different compounds including methylamine (Kierdaszuk, Stolarski, & Shugar, 1983).

  • Metabolism in Microorganisms : Jones and Bellion (1991) studied the metabolism of methylamine in Pseudomonas species using 13C and 15N NMR, providing insights into the flow of carbon and nitrogen in these microorganisms (Jones & Bellion, 1991).

  • Structural Studies of Amines : Sanz et al. (2011) conducted experimental and theoretical NMR studies on linear primary aliphatic amines and ammonium salts, including methylamine, to understand their structure and conformation (Sanz, Claramunt, García, Alkorta, & Elguero, 2011).

  • Chromatographic Techniques : Qureshi and Akhtar (1967) investigated the role of methylamine hydrochloride in the paper chromatography of metal ions, demonstrating its utility in enhancing chromatographic separations (Qureshi & Akhtar, 1967).

  • Solar Cell Development : Liu et al. (2021) explored the use of methylamine and methylamine hydrochloride in developing perovskite solar cells, highlighting their efficiency and stability (Liu et al., 2021).

Safety And Hazards

Methylamine-15N hydrochloride is harmful if swallowed . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, and spray . Contact with skin and eyes should be avoided, and personal protective equipment should be worn .

properties

IUPAC Name

methan(15N)amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMRYBIKMRVZLB-CGOMOMTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[15NH2].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583971
Record name Methan(~15~N)amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylamine-15N hydrochloride

CAS RN

3852-22-0
Record name Methan(~15~N)amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylamine-15N hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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